2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, also known as Basic Orange 31, is a chemical compound with the molecular formula C₁₁H₁₄ClN₅ and a molecular weight of approximately 251.71 g/mol. This compound is characterized by its azo group, which contributes to its vibrant color and potential applications in dyeing and biological research. The compound is typically presented as a solid powder and is soluble in various solvents, making it suitable for laboratory use. It is classified under several hazard codes, indicating that it may pose risks such as irritation or environmental hazards .
There is no current information available on the specific mechanism of action of ADMIC.
As with any new compound, proper safety precautions should be taken when handling ADMIC. Information on specific hazards is not yet available, but potential concerns based on functional groups include:
Understanding the molecular structure and bonding of 2-AADMImCl is crucial for predicting its behavior in different environments. Studies have been conducted to analyze these aspects, focusing on aspects like:
Research by Lee and Zeng (2012) investigated the crystal structure of similar imidazolium chlorides, revealing details about the angles and hydrogen bonding patterns within these molecules [].
Similar studies by Fuller and Carlin (1994) explored the electrochemical properties of imidazolium chlorides. This analysis provides insights into their reduction and oxidation potentials, which are essential for applications in electrochemistry [].
The properties of 2-AADMImCl hold promise for various applications in catalysis and material science:
Imidazolium chlorides can serve as precursors for the synthesis of N-heterocyclic carbene (NHC) ligands, which are important catalysts in various organic reactions. For instance, a study by Jiménez et al. (2008) demonstrated their use in synthesizing rhodium(I) complexes, efficient catalysts for alkylhydrosilylation reactions [].
-AADMImCl can be employed in the development of novel materials. Its structural properties can be advantageous in the creation of metal-organic frameworks (MOFs). These frameworks are porous materials with potential applications in gas storage, separation, and catalysis.
Research indicates that 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exhibits potential biological activities:
Synthesis of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride typically involves:
This compound has several notable applications:
Interaction studies involving 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride often focus on its binding affinity to proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems. For instance, investigations into its redox activity suggest that it may interact with cellular oxidative stress pathways, providing insights into its anticancer mechanisms .
Several compounds share structural similarities with 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride. Here are some comparisons highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-Aminophenyl)-3-methylimidazolium chloride | C₉H₁₂ClN₃ | Lacks the azo group; primarily used in pharmaceuticals |
2-(4-Methylphenyl)azo-1-methylimidazolium chloride | C₁₁H₁₄ClN₅ | Similar azo structure but different substituents |
2-(Phenyl)azo-1-methylimidazolium chloride | C₁₁H₁₂ClN₃ | Lacks the amino group; used in organic synthesis |
The unique presence of both the amino group and the azo linkage in 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride enhances its reactivity and biological activity compared to these similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research contexts .
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride (CAS No. 97404-02-9) is a synthetic azo-imidazolium compound with the molecular formula C₁₁H₁₄ClN₅ and a molecular weight of 251.72 g/mol. Its IUPAC name reflects its structural features: a cationic imidazolium ring substituted with methyl groups at positions 1 and 3, linked via an azo (-N=N-) bridge to a 4-aminophenyl group, with a chloride counterion.
Identifier/Synonym | Source |
---|---|
Basic Orange 31 | EU SCCS Reports |
C.I. 11055 | PubChem |
1H-Imidazolium, 2-[(4-aminophenyl)azo]-1,3-dimethyl-, chloride | CAS Common Chemistry |
Flame Orange | Industrial Chemical Notifications |
The compound’s structure combines an aromatic diazo chromophore with a heterocyclic imidazolium moiety, contributing to its intense coloration and stability. The planar azo group enables π-conjugation, while the methyl substituents on the imidazolium ring enhance solubility in polar solvents.
Azo dyes emerged in the mid-19th century following William Henry Perkin’s synthesis of Mauveine in 1856. The discovery of diazonium salts by Johann Peter Griess in 1858 revolutionized dye chemistry, enabling the coupling of aromatic amines to form stable azo linkages. Early azo dyes like Bismarck Brown (1863) and Congo Red (1884) laid the groundwork for functionalized derivatives.
Imidazole-based azo compounds gained prominence in the late 20th century due to their tunable electronic properties. The integration of imidazolium cations—a subclass of ionic liquids—improved thermal stability and solubility, making them suitable for industrial applications. 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exemplifies this advancement, synthesized via diazotization of 4-nitroaniline followed by coupling with 1,3-dimethylimidazole.
The compound is primarily used in direct (non-oxidative) and oxidative hair dye formulations, where it imparts vibrant orange hues. Its industrial significance extends to:
The synthesis involves two stages:
$$
\text{4-Nitroaniline} \xrightarrow{\text{HNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{1,3-Dimethylimidazole}} \text{2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride}
$$
Azo dyes constitute >60% of global dye production, valued at $1.2 billion annually. Imidazolium-based variants like Basic Orange 31 address demand for high-performance colorants in cosmetics and textiles.
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, commonly known as Basic Orange 31, is a cationic azo dye with the molecular formula C₁₁H₁₄ClN₅ [1] [2] [3]. The compound has a molecular weight of 251.72 g/mol [1] [2]. The Chemical Abstracts Service registry number is 97404-02-9 [1] [2], and the European Community number is 306-764-4 [1] [2].
The molecular structure consists of a positively charged imidazolium ring system substituted with methyl groups at the 1- and 3-positions, connected via an azo bridge (N=N) to a 4-aminophenyl group, with a chloride anion as the counterion [1] [2] [3]. The International Union of Pure and Applied Chemistry name is 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline chloride [1] [3].
Key crystallographic and physical properties of the compound include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄ClN₅ | [1] [2] |
Molecular Weight | 251.72 g/mol | [1] [2] |
Density | 1.31 g/cm³ at 20.4°C | [2] [4] |
Melting Point | >400°C | [5] [6] [7] |
Physical State | Violet/brown or dark red powder | [6] [7] |
LogP | -2.13 to -0.57 | [2] [4] |
Polar Surface Area | 59.55 Ų | [4] |
The compound exists as component compounds including the cationic moiety 2-[(4-Aminophenyl)diazenyl]-1,3-dimethyl-1H-imidazol-3-ium (PubChem CID 6451348) and hydrochloric acid [1] [3]. The InChI key is KEVCVWPVGPWWOI-UHFFFAOYSA-N [1] [3], and the canonical SMILES notation is CN1C=CN+C.[Cl-] [1] [3].
The ultraviolet-visible spectrum of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exhibits characteristic absorption in the visible region due to the presence of the azo chromophore [8] [9]. The compound shows absorption maxima in the visible range (400-500 nm), which is typical for azo compounds and contributes to its orange coloration [8]. This absorption pattern is consistent with the extended π-conjugation system formed by the azo group connecting the imidazolium ring to the aminophenyl group [8] [9].
For comparison, Direct Orange 31 (a different but structurally related compound) shows an absorbance peak at 430 nm [10], which provides context for understanding the chromophoric behavior of azo dyes with similar structural motifs. The electronic transitions in azo compounds typically involve π→π* transitions, which are responsible for the intense coloration observed in the visible region [9] [11].
Fourier transform infrared spectroscopy provides valuable structural information for azo imidazole derivatives [12]. Based on studies of structurally related azo imidazole compounds, characteristic infrared absorption bands can be anticipated for 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride [12].
Key infrared spectral features expected for this compound include:
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for azo imidazole derivatives [8] [12] [13]. For 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, specific chemical shift patterns can be anticipated based on similar compounds [8] [12].
¹H NMR chemical shifts expected in DMSO-d₆:
¹³C NMR chemical shifts:
The compound shows predicted collision cross sections in mass spectrometry with molecular ion peaks [M+H]⁺ at m/z 217.13220 and [M+Na]⁺ at m/z 239.11414 [13].
Mass spectrometric analysis of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride provides molecular weight confirmation and fragmentation patterns [13]. The molecular ion corresponds to the cationic portion of the compound (without the chloride anion), giving a molecular mass of 216.12 for the base cation [13].
Predicted collision cross sections and adduct ions include:
The fragmentation pattern likely involves cleavage of the azo bond and loss of the aminophenyl group, which is characteristic of azo compounds under mass spectrometric conditions [11] [14].
Quantum chemical calculations using density functional theory provide insights into the electronic structure and properties of azo compounds [15] [16] [17]. For azo dyes containing imidazolium groups, computational studies typically employ the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) [15] [16] [18].
Studies on structurally related azo compounds have shown that DFT calculations can effectively predict molecular geometries, electronic properties, and spectroscopic characteristics [15] [16] [18]. The calculations typically involve geometry optimization in the ground state, followed by time-dependent DFT calculations for excited state properties [16] [17].
Molecular orbital calculations for azo dyes reveal important information about their electronic structure and reactivity [19] [20]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the chemical reactivity and optical properties of the compound [19] [20].
For azo compounds with imidazolium groups, computational studies indicate:
Quantum chemical calculations provide various reactivity descriptors that characterize the electronic behavior of azo compounds [22] [20]. These include:
Studies on related azo compounds have shown that the presence of electron-donating groups (such as the amino group) and electron-accepting groups (such as the imidazolium ring) creates significant charge transfer character in the excited states [17] [18].
Natural bond orbital analysis provides detailed information about intramolecular charge transfer and electronic delocalization in azo compounds [17] [20]. This analysis reveals the extent of conjugation between the azo group and the aromatic systems, which is crucial for understanding the chromophoric properties [17] [20].
The calculations typically show significant charge transfer from the amino-substituted aromatic ring to the imidazolium system through the azo bridge, which contributes to the compound's color and photophysical properties [17] [18] [20].
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride belongs to the extensive family of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R') [11] [23]. A comparative analysis with other prominent azo dyes reveals both similarities and unique features of this imidazolium-based compound.
Methyl Orange (sodium 4-[4-(dimethylamino)phenyl]azobenzene-sulfonate) shares the basic azo structure but differs significantly in its ionic nature and substituent pattern [24] [25]. While methyl orange contains a sulfonate group for water solubility, Basic Orange 31 achieves water solubility through its cationic imidazolium center [24]. The electronic structures differ substantially, with methyl orange showing absorption maxima around pH-dependent wavelengths due to its indicator properties [25], whereas Basic Orange 31 maintains consistent chromophoric behavior.
Congo Red (C₃₂H₂₂N₆Na₂O₆S₂) represents a bis-azo dye with two azo groups, making it structurally more complex than Basic Orange 31 [26]. Congo red's extended conjugation system results in different optical properties and applications, particularly in biological staining [26]. The presence of naphthalene rings in Congo red versus the imidazole ring in Basic Orange 31 creates distinct electronic environments.
Aniline Yellow (4-aminoazobenzene) represents one of the simplest azo dyes and provides a useful comparison for understanding the effect of the imidazolium substitution [27]. The basic structure Ar-N=N-Ar-NH₂ is preserved in both compounds, but the replacement of one benzene ring with the methylated imidazolium system in Basic Orange 31 significantly alters the electronic properties and solubility characteristics [27].
Computational studies on various azo dyes have revealed systematic trends in electronic structure that can be compared with Basic Orange 31 [28] [29] [30]. The comparative molecular field analysis of anionic azo dyes has shown that electronic properties, particularly HOMO orbital energies, play crucial roles in dye-substrate interactions [28].
The presence of the imidazolium ring in Basic Orange 31 creates a unique electronic environment compared to conventional azo dyes:
Compound Type | Electron-Donating Group | Electron-Accepting Group | Electronic Character |
---|---|---|---|
Basic Orange 31 | 4-Aminophenyl | 1,3-Dimethylimidazolium | Cationic, charge-transfer |
Methyl Orange | Dimethylaminophenyl | Sulfonated benzene | Anionic, pH-responsive |
Congo Red | Aminonaphthyl groups | Extended aromatic system | Anionic, bis-azo |
Aniline Yellow | Aminophenyl | Phenyl | Neutral, simple azo |
The chromophoric properties of azo dyes depend largely on the extent and nature of π-conjugation present in the molecule [31] [14]. Basic Orange 31's orange coloration reflects its absorption in the blue region of the visible spectrum, which is consistent with the electron-donating amino group and electron-accepting imidazolium system creating a push-pull chromophore [31].
Comparative absorption characteristics show:
The color variations reflect differences in the extent of conjugation, the nature of substituents, and the electronic communication between donor and acceptor groups [14] [31].
Studies on azo dye structural modifications have shown how specific changes affect properties [23] [32]. The incorporation of heterocyclic rings, such as the imidazole system in Basic Orange 31, represents a significant structural modification compared to purely aromatic azo dyes [32].
The imidazolium ring in Basic Orange 31 provides several unique features:
The structural differences between Basic Orange 31 and other azo dyes translate into different application profiles [23] [35] [36]. While traditional azo dyes like methyl orange serve as pH indicators [25], and Congo red functions as a biological stain [26], Basic Orange 31 finds primary use in hair coloring applications due to its cationic nature [5] [37].
The cationic character of Basic Orange 31 provides advantages in certain applications:
Corrosive;Irritant;Environmental Hazard